
Acetic acid, iodo-, 4-pentenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, iodo-, 4-pentenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to the acetic acid moiety and a 4-pentenyl group as the ester component
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, iodo-, 4-pentenyl ester can be achieved through the esterification of acetic acid with 4-penten-1-ol in the presence of an iodine source. One common method involves the use of iodine and a base such as potassium carbonate to facilitate the reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, iodo-, 4-pentenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions produce corresponding acids and alcohols, respectively.
Applications De Recherche Scientifique
Acetic acid, iodo-, 4-pentenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be utilized in the study of biochemical pathways involving iodine-containing molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, iodo-, 4-pentenyl ester involves its interaction with molecular targets through its iodine and ester functional groups. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, bromo-, 4-pentenyl ester
- Acetic acid, chloro-, 4-pentenyl ester
- Acetic acid, fluoro-, 4-pentenyl ester
Uniqueness
Acetic acid, iodo-, 4-pentenyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
404003-12-9 |
|---|---|
Formule moléculaire |
C7H11IO2 |
Poids moléculaire |
254.07 g/mol |
Nom IUPAC |
pent-4-enyl 2-iodoacetate |
InChI |
InChI=1S/C7H11IO2/c1-2-3-4-5-10-7(9)6-8/h2H,1,3-6H2 |
Clé InChI |
IRHQUZJQGJBCJL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCOC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


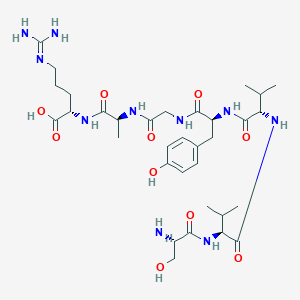
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

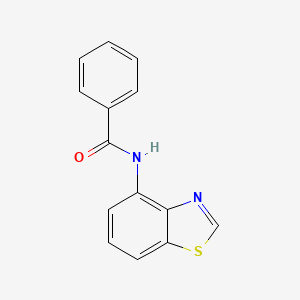
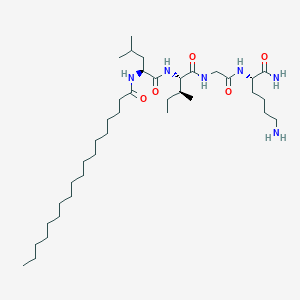
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
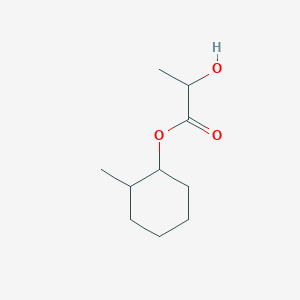
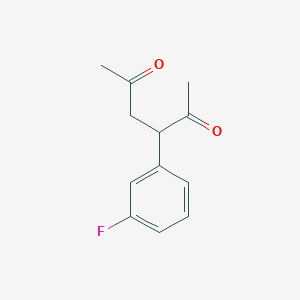
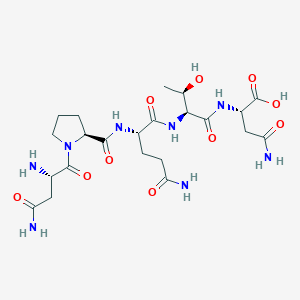
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
